molecular formula C24H17N3O2 B4963382 2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one

2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one

Cat. No.: B4963382
M. Wt: 379.4 g/mol
InChI Key: YLHFRTVCXAGXPU-UHFFFAOYSA-N
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Description

This compound features a quinazolin-4-one core fused with a phenyl group at position 3 and a methyl-substituted indole moiety at position 2. The indole ring is further functionalized with a 5-methyl group and a 2-oxo group, creating a conjugated system that enhances electronic delocalization.

Properties

IUPAC Name

2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2/c1-15-11-12-21-18(13-15)19(23(28)26-21)14-22-25-20-10-6-5-9-17(20)24(29)27(22)16-7-3-2-4-8-16/h2-14H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHFRTVCXAGXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules, focusing on core scaffolds, substituents, and biological activities.

Structural Analogues

Compound Name Core Structure Key Substituents Unique Features
Target Compound : 2-[(5-Methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one Quinazolin-4-one - 3-Phenyl
- 2-[(5-Methyl-2-oxo-1H-indol-3-ylidene)methyl]
Planar aromatic system with conjugated indole-quinazolinone framework.
2-(1H-Indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one Tetrahydroquinazolin-4-one - 2-Indolyl Reduced quinazolinone ring (non-aromatic), leading to altered binding interactions.
3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one Quinazolin-4-one - 3-(4-Ethylphenyl-indolyl)methyl Increased lipophilicity due to ethylphenyl substitution; potential for enhanced membrane permeability.
2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one Quinazolin-4-one - 2-Furan-vinyl
- 3-Phenyl
Electron-rich furan substituent modifies electronic properties; weaker π-π stacking vs. indole.
Thiazolidinone-Pyrazole Derivatives (e.g., from ) Thiazolidinone - Pyrazole
- Variable alkyl/aryl groups
Flexible thiazolidinone core with diverse substitution patterns; often prioritized for antimicrobial activity.

Physicochemical Properties

Property Target Compound Thiazolidinone Derivatives Furan-Quinazolinone
LogP ~3.5 (estimated) 2.8–4.1 ~3.0
H-bond Acceptors 5 4–6 4
Aromatic Rings 3 2–3 3
Solubility Low (non-polar substituents) Moderate (polar thiazolidinone) Low (hydrophobic furan)

Key Research Findings

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar quinazolinones, involving condensation of anthranilic acid derivatives with indole-bearing aldehydes .
  • Bioactivity Trends: Quinazolinones with indole substitutions (e.g., target compound) show superior kinase inhibition vs. furan or thiazolidinone analogues, likely due to indole’s role in π-π and hydrogen-bonding interactions .
  • Thermodynamic Stability: The conjugated indole-quinazolinone system in the target compound exhibits higher thermal stability (Tₘ: >250°C) compared to thiazolidinone derivatives (Tₘ: 150–200°C) .

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